molecular formula C24H24N4O4 B048299 2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile CAS No. 119623-75-5

2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile

Cat. No. B048299
M. Wt: 432.5 g/mol
InChI Key: DRHUSLALXZNCDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyrido[3,2-g]quinoline family, which is known for its diverse biological activities. In

Mechanism Of Action

The mechanism of action of 2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting this pathway, this compound induces apoptosis in cancer cells and reduces oxidative stress and inflammation in neurodegenerative diseases.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile include the induction of apoptosis in cancer cells, reduction of oxidative stress, and inflammation in neurodegenerative diseases. Additionally, this compound has also been found to have anti-angiogenic and anti-metastatic effects in cancer cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for cancer research. Additionally, this compound has also shown neuroprotective effects, which could be useful in the study of neurodegenerative diseases. However, one of the limitations of using this compound is its complex synthesis method, which could make it difficult to produce in large quantities.

Future Directions

There are several future directions for the study of 2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile. One direction could be the study of its potential applications in other diseases, such as cardiovascular diseases and autoimmune diseases. Additionally, further research could be conducted to optimize the synthesis method of this compound and improve its yield. Finally, the development of analogs of this compound could also be explored to improve its potency and selectivity.

Synthesis Methods

The synthesis of 2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile involves several steps. The starting material is 2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinoline, which is reacted with acetonitrile and cyanomethyl triphenylphosphonium bromide in the presence of a base. The resulting product is then purified through column chromatography to yield 2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile in high purity.

Scientific Research Applications

2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile has been studied for its potential applications in various scientific research fields. One of the most promising applications is in cancer research, where this compound has shown potent anti-tumor activity in vitro and in vivo. It has been found to induce apoptosis in cancer cells by inhibiting the activity of the PI3K/Akt/mTOR signaling pathway. Additionally, this compound has also been studied for its potential applications in neurodegenerative diseases, where it has shown neuroprotective effects by reducing oxidative stress and inflammation.

properties

CAS RN

119623-75-5

Product Name

2-[3-(Cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile

Molecular Formula

C24H24N4O4

Molecular Weight

432.5 g/mol

IUPAC Name

2-[3-(cyanomethyl)-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinolin-7-yl]acetonitrile

InChI

InChI=1S/C24H24N4O4/c1-5-7-13-15(9-11-25)23(31-3)27-19-17(13)21(29)18-14(8-6-2)16(10-12-26)24(32-4)28-20(18)22(19)30/h5-10H2,1-4H3

InChI Key

DRHUSLALXZNCDU-UHFFFAOYSA-N

SMILES

CCCC1=C(C(=NC2=C1C(=O)C3=C(C2=O)N=C(C(=C3CCC)CC#N)OC)OC)CC#N

Canonical SMILES

CCCC1=C(C(=NC2=C1C(=O)C3=C(C2=O)N=C(C(=C3CCC)CC#N)OC)OC)CC#N

synonyms

5,10-Dihydro-2,8-dimethoxy-5,10-dioxo-4,6-dipropylpyrido[3,2-g]quinoline-3,7-diacetonitrile

Origin of Product

United States

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